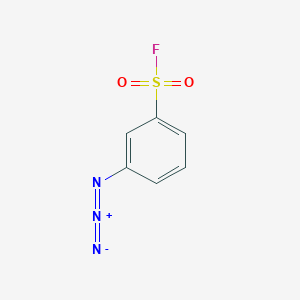
3-Azidobenzenesulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Azidobenzenesulfonyl fluoride is a type of sulfonyl fluoride, which is a prevalent structural unit found in biologically active molecules and versatile synthetic intermediates . Sulfonyl fluorides are used as electrophilic warheads by both medicinal chemists and chemical biologists . The balance of reactivity and stability that is so attractive for these applications, particularly the resistance of sulfonyl fluorides to hydrolysis under physiological conditions, has provided opportunities for synthetic chemists .
Synthesis Analysis
Sulfonyl fluorides have a century of history behind them, with the first sulfonyl fluoride being synthesized by treating toluene with fluorosulfonic acid in 1921 . New synthetic approaches that start with sulfur-containing substrates include the activation of sulfonamides using pyrilium salts, the deoxygenation of sulfonic acids, and the electrochemical oxidation of thiols . Employing non-sulfur-containing substrates has led to the development of transition-metal-catalyzed processes based on palladium, copper, and nickel, as well as the use of SO2F2 gas as an electrophilic hub .
Molecular Structure Analysis
The molecular structure of 3-Azidobenzenesulfonyl fluoride can be analyzed using various techniques such as NMR spectroscopy . The broader chemical shift range in 19F NMR helps resolve individual fluorine-containing functional groups, while the often large variable magnitude of 19F-19F and 1H-19F coupling provides additional insight into structural effects .
Chemical Reactions Analysis
Sulfonyl fluorides are used as targets and substrates in the development of new synthetic methods . They engage with nucleophiles under suitable reaction conditions, leading to new activation methods . The balance of reactivity and stability that is so attractive for these applications, particularly the resistance of sulfonyl fluorides to hydrolysis under physiological conditions, has provided opportunities for synthetic chemists .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Azidobenzenesulfonyl fluoride can be analyzed using various techniques. For instance, 19F NMR adds a new dimension in the analysis portfolio of fluorine-containing compounds . The broader chemical shift range in 19F NMR helps resolve individual fluorine-containing functional groups .
Wissenschaftliche Forschungsanwendungen
Nucleophilic Aromatic Fluorination
3-Azidobenzenesulfonyl fluoride is instrumental in nucleophilic aromatic fluorination reactions. A study by Ryan et al. (2015) showcases how acid fluorides, through the reaction with N-heterocyclic carbenes (NHCs), yield acyl azolium fluorides. These compounds facilitate the room temperature SNAr fluorination of various aryl chlorides and nitroarenes, exemplifying the compound's role in synthesizing fluorinated aromatic compounds which are crucial intermediates in the development of pharmaceuticals and agrochemicals Ryan et al., 2015.
Aminoazidation of Alkenes
The copper-catalyzed intermolecular aminoazidation of alkenes, as described by Zhang and Studer (2014), highlights another application. This process provides an efficient method to produce vicinal amino azides, which can be easily converted into valuable amine derivatives. The study utilized commercially available N-fluorobenzenesulfonimide (NFSI) as a nitrogen-radical precursor and TMSN3 as the azide source, indicating the relevance of fluorine-containing reagents in synthesizing nitrogen-containing compounds Zhang & Studer, 2014.
Carbonic Anhydrase Inhibition
In the realm of medicinal chemistry, fluorine-containing sulfonamides have shown significant potential. A study by Ceruso et al. (2014) demonstrates that sulfonamides incorporating fluorine and 1,3,5-triazine moieties act as effective inhibitors of β-class carbonic anhydrases from Mycobacterium tuberculosis. These findings suggest the compound's utility in developing antimycobacterial agents, leveraging the unique properties of fluorinated moieties for therapeutic applications Ceruso et al., 2014.
Fluoride Ion Sensing and Removal
The recognition and sensing of fluoride ions are crucial due to their significance in environmental and health contexts. Cametti and Rissanen (2009) discuss various chemical strategies for fluoride binding, emphasizing the need for effective detection in protic solvents and water. This research area highlights the importance of designing molecules that can selectively interact with fluoride ions, potentially utilizing 3-azidobenzenesulfonyl fluoride derivatives for enhanced selectivity and sensitivity Cametti & Rissanen, 2009.
Environmental Applications
Research on the removal of fluoride from contaminated water showcases the environmental applications of fluorinated compounds. A study by Dehghani et al. (2020) employs a magnetic biomaterial and chelating agent for fluoride ion adsorption, demonstrating the role of fluorine-containing materials in addressing fluoride pollution in water sources. This research underscores the potential of utilizing fluorinated compounds or their derivatives in environmental remediation technologies Dehghani et al., 2020.
Safety And Hazards
While specific safety data for 3-Azidobenzenesulfonyl fluoride was not found, sulfonyl chlorides, which are similar, are known to cause severe skin burns and eye damage . They are harmful if swallowed and harmful to aquatic life . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contacting with skin and eye, and to use personal protective equipment .
Zukünftige Richtungen
Sulfonyl fluorides display unique reactivity in organic synthesis and have wide applications in drug discovery, chemical biology, and materials science . Against the backdrop of increasing demands for environmental friendliness and sustainability, photochemical and electrochemical strategies have recently emerged as alternative methods for synthesizing diverse sulfonyl fluorides . This shows promise for future research and applications of sulfonyl fluorides, including 3-Azidobenzenesulfonyl fluoride.
Eigenschaften
IUPAC Name |
3-azidobenzenesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FN3O2S/c7-13(11,12)6-3-1-2-5(4-6)9-10-8/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRCAWKCPHCPOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)F)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Azidobenzenesulfonyl fluoride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-chloro-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]acetamide](/img/structure/B2916577.png)
![(Z)-4-(indolin-1-ylsulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2916578.png)


![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-(isopropylsulfonyl)phenyl)methanone](/img/structure/B2916582.png)
![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2916584.png)

![N-[(4,6-dimethylpyrimidin-2-yl)methyl]but-2-ynamide](/img/structure/B2916586.png)

![N-[1-(aminomethyl)cyclopentyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine dihydrochloride](/img/structure/B2916592.png)